2,2-Dimethylbut-3-ynamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

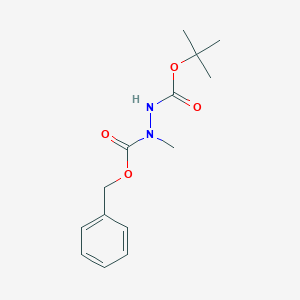

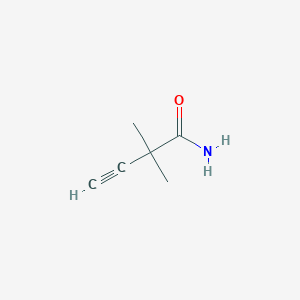

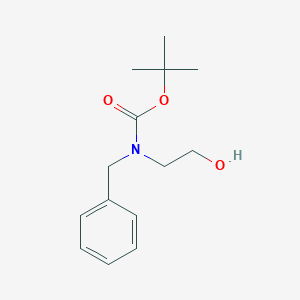

2,2-Dimethylbut-3-ynamide is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .

Synthesis Analysis

The synthesis of ynamides, such as 2,2-Dimethylbut-3-ynamide, has been reported in the literature . A robust and modular synthesis method uses trichloroethene as an inexpensive two-carbon synthon . A wide range of amides and electrophiles can be converted to the corresponding ynamides, including acyclic carbamates, hindered amides, and aryl amides .Molecular Structure Analysis

The molecular structure of 2,2-Dimethylbut-3-ynamide consists of six carbon atoms, nine hydrogen atoms, and one nitrogen and oxygen atom each . The structure is determined by the arrangement of these atoms and the bonds between them .Chemical Reactions Analysis

Ynamides, such as 2,2-Dimethylbut-3-ynamide, are versatile functionalities that are used in an increasing array of transformations . They are particularly effective in peptide fragment condensation, head-to-tail cyclization, and precise incorporation of thioamide substitutions into peptide backbones .Physical And Chemical Properties Analysis

2,2-Dimethylbut-3-ynamide has a predicted boiling point of 215.9±23.0 °C and a predicted density of 0.990±0.06 g/cm3 . Its pKa value is predicted to be 15.76±0.50 .科学的研究の応用

Synthesis and Medicinal Chemistry Applications

Ynamides are pivotal in synthesizing aminopyridines and aminopyridones through cobalt-catalyzed [2+2+2] cycloadditions, showcasing their utility in constructing complex molecular frameworks useful in drug discovery and development. The method allows for regioselectivity towards 3- or 4-aminopyridines, indicating its versatility in synthetic chemistry (Garcia et al., 2012).

Advanced Materials and Corrosion Inhibition

A study on amino acid-based imidazolium zwitterions, including compounds synthesized from ynamides, demonstrated their effectiveness as corrosion inhibitors for mild steel. This application is critical in materials science, particularly for protecting industrial infrastructure against corrosion (Srivastava et al., 2017).

Organic Synthesis and Cyclization Reactions

Ynamides serve as versatile synthons for the rapid assembly of complex molecular structures, including cyclic and polycyclic compounds. Their unique reactivity, owing to the electron-withdrawing group attached to nitrogen, enables their application in synthesizing nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals (Wang et al., 2014).

Photoluminescence and Material Science

In the field of material science, dimethyl sulfoxide and N-iodosuccinimide-promoted reactions involving yne-tethered ynamides have been explored to access pyrrolidones and spiro-pyrrolidones. This reaction demonstrates the potential of ynamides in synthesizing materials with unique photoluminescence properties, which could be beneficial for developing new optical materials and sensors (Prabagar et al., 2016).

Catalysis and Green Chemistry

Ynamides' ambivalent reactivity has been harnessed in gold catalysis for alkyne dimerization, showcasing a rare transformation that results in cyclic and acyclic products. This application underscores the importance of ynamides in developing green chemistry processes by facilitating efficient and selective chemical transformations (Kramer et al., 2011).

将来の方向性

特性

IUPAC Name |

2,2-dimethylbut-3-ynamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROPZRNAXKKFKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylbut-3-ynamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)

![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)

![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)

![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)